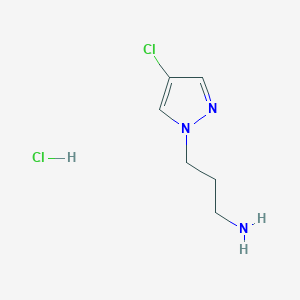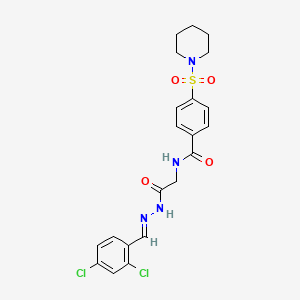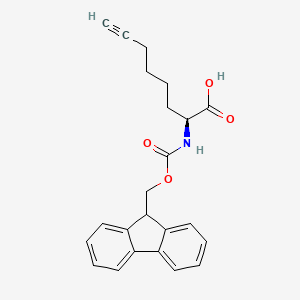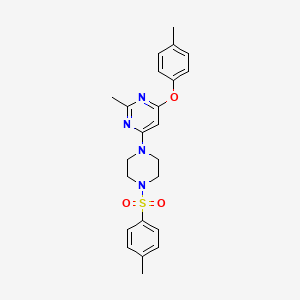![molecular formula C22H18N6O3 B3003597 N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1203211-73-7](/img/structure/B3003597.png)
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H18N6O3 and its molecular weight is 414.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide, is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. For example, some imidazole derivatives have been reported to inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms . This suggests that the compound may act by modulating the activity of key proteins or enzymes involved in these processes.
Biochemical Pathways
The compound’s action is likely to affect various biochemical pathways, depending on its specific targets. For instance, if the compound targets enzymes involved in bacterial quorum sensing, it could affect the production of virulence factors and the development of antibiotic resistance . If it targets enzymes involved in inflammation or tumor growth, it could affect the pathways involved in these processes .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would significantly impact its bioavailability and therapeutic efficacy. Imidazole derivatives are generally highly soluble in water and other polar solvents due to the polar nature of the imidazole ring . This suggests that the compound could have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits bacterial quorum sensing, it could reduce the production of virulence factors and increase the susceptibility of bacteria to antibiotics . If it targets enzymes involved in inflammation or tumor growth, it could reduce inflammation or inhibit tumor growth .
Properties
IUPAC Name |
N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c1-14-24-20(11-21(25-14)28-9-8-23-12-28)26-16-3-5-17(6-4-16)27-22(29)15-2-7-18-19(10-15)31-13-30-18/h2-12H,13H2,1H3,(H,27,29)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCNRBGOZXMQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3003517.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B3003518.png)

![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B3003521.png)

![N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B3003528.png)
![3-[3-(4-Methoxy-phenoxy)-propyl]-3H-benzooxazol-2-one](/img/structure/B3003529.png)

![2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3003532.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3003535.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B3003536.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3003537.png)
